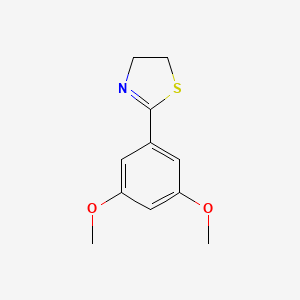![molecular formula C11H18O3 B15075312 2-(1,4-Dioxaspiro[4.5]dec-7-EN-8-YL)-2-propanol CAS No. 61597-40-8](/img/structure/B15075312.png)
2-(1,4-Dioxaspiro[4.5]dec-7-EN-8-YL)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,4-Dioxaspiro[4.5]dec-7-EN-8-YL)-2-propanol is a chemical compound known for its unique spirocyclic structure. This compound features a spiro linkage, where two rings are connected through a single atom, creating a rigid and stable structure. The presence of the dioxaspiro moiety and the propanol group makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Dioxaspiro[4.5]dec-7-EN-8-YL)-2-propanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a dioxaspiro compound with a suitable alcohol under acidic or basic conditions to form the desired product. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the specific synthetic route chosen.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction parameters to ensure high efficiency and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,4-Dioxaspiro[4.5]dec-7-EN-8-YL)-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-(1,4-Dioxaspiro[4.5]dec-7-EN-8-YL)-2-propanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(1,4-Dioxaspiro[4.5]dec-7-EN-8-YL)-2-propanol involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Dioxaspiro[4.5]dec-7-en-8-boronic acid pinacol ester
- 8-methyl-1,4-dioxaspiro[4.5]decan-8-ylmethanol
- Benzenemethanol, 3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-
Uniqueness
2-(1,4-Dioxaspiro[4.5]dec-7-EN-8-YL)-2-propanol stands out due to its unique combination of a spirocyclic structure and a propanol group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
61597-40-8 |
|---|---|
Fórmula molecular |
C11H18O3 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
2-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)propan-2-ol |
InChI |
InChI=1S/C11H18O3/c1-10(2,12)9-3-5-11(6-4-9)13-7-8-14-11/h3,12H,4-8H2,1-2H3 |
Clave InChI |
KFVWCVNUNRABBE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CCC2(CC1)OCCO2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



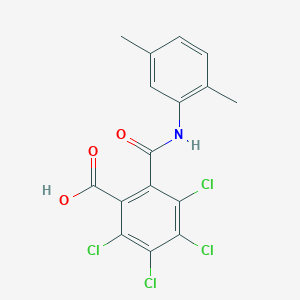

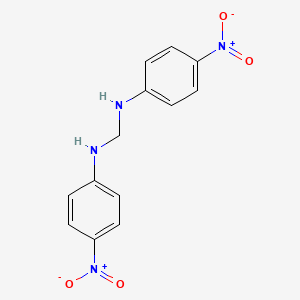


![N-benzyl-4-(morpholin-4-yl)-6-[(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B15075262.png)

![(3AR,4S,7S)-4-((1R)-4-{[Tert-butyl(diphenyl)silyl]oxy}-1-methylbutyl)-7-methyl-3A,6,7,8-tetrahydrocycloocta[C]furan-1,5(3H,4H)-dione](/img/structure/B15075270.png)
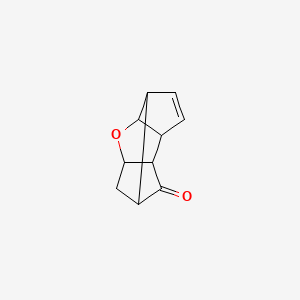
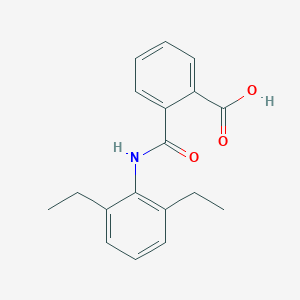

![4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B15075295.png)
